Cinnamaldehyde, semicarbazone Cinnamaldehyde, semicarbazone
Brand Name: Vulcanchem
CAS No.: 3839-82-5
VCID: VC3928365
InChI: InChI=1S/C10H11N3O/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+
SMILES: C1=CC=C(C=C1)C=CC=NNC(=O)N
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

Cinnamaldehyde, semicarbazone

CAS No.: 3839-82-5

Cat. No.: VC3928365

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Cinnamaldehyde, semicarbazone - 3839-82-5

Specification

CAS No. 3839-82-5
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name [(E)-[(E)-3-phenylprop-2-enylidene]amino]urea
Standard InChI InChI=1S/C10H11N3O/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+
Standard InChI Key PZZOBYAGIHBRPI-HCFISPQYSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C=N/NC(=O)N
SMILES C1=CC=C(C=C1)C=CC=NNC(=O)N
Canonical SMILES C1=CC=C(C=C1)C=CC=NNC(=O)N

Introduction

Structural and Synthetic Foundations

Molecular Architecture

Cinnamaldehyde semicarbazone (C10_{10}H11_{11}N3_{3}O, MW 189.21 g/mol) is characterized by a planar α,β-unsaturated aldehyde backbone linked to a semicarbazide group. The conjugated system facilitates electronic delocalization, which underpins its photochromic and redox-active behavior . Key structural features include:

  • Aromatic ring: Modifications at the para position (e.g., methoxy or dimethylamino groups) enhance bioactivity .

  • Semicarbazone moiety: The NH2_2 and NH groups participate in hydrogen bonding, influencing crystallographic packing and enzyme interactions .

Synthesis and Optimization

The synthesis typically involves a three-step sequence:

  • Wittig Reaction: Alkylation of aldehydes with phosphorus ylides yields α,β-unsaturated acetals. For example, 3-(2-thienyl)-prop-2-enal was synthesized with a 52% cumulative yield .

  • Hydrolysis: Acidic or basic conditions deprotect acetals to aldehydes. Silica gel acidity often causes premature hydrolysis, necessitating careful solvent selection .

  • Condensation: Reacting the aldehyde with semicarbazide hydrochloride in aqueous ethanol (pH 4–6) forms the semicarbazone. Sodium acetate catalyzes the reaction, achieving yields of 15–52% after recrystallization .

Table 1: Representative Yields of Cinnamaldehyde Semicarbazone Derivatives

DerivativeCumulative Yield (%)λmax_{\text{max}} (nm)
3-(2-Thienyl)-prop-2-enal52327
3-(9-Anthracenyl)-prop-2-enal33.5413
3-(4-Pyridinyl)-prop-2-enal15323

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Aromatic protons resonate at δ 6.5–8.5 ppm, while the imine proton (C=N–H) appears as a singlet near δ 8.2 ppm. The NH2_2 group exchanges with D2_2O, confirming its presence .

  • 13^{13}C NMR: The carbonyl carbon (C=O) resonates at δ 150–160 ppm, and the conjugated double bond carbons appear at δ 120–140 ppm .

UV-Vis Spectroscopy

Cinnamaldehyde semicarbazones exhibit two absorption bands:

  • Band I: 220–230 nm (π→π* transitions of the aromatic system).

  • Band II: 300–413 nm (n→π* transitions of the C=N and conjugated enal system). Substituents like anthracene extend conjugation, red-shifting Band II to 413 nm .

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 189 ([M+H]+^+). Fragmentation patterns include losses of NH2_2 (m/z 146) and CO (m/z 129), consistent with the semicarbazone structure .

Biological and Pharmacological Activities

Antimicrobial Efficacy

Cinnamaldehyde semicarbazone inhibits fungal pathogens such as Aspergillus niger and Paecilomyces variotii at MIC values of 25–50 µg/mL. The thienyl and pyridinyl derivatives show enhanced activity due to improved membrane permeability .

Antioxidant Mechanisms

Activation of the NRF2/HO1 pathway by cinnamaldehyde derivatives mitigates oxidative stress. In DPPH assays, semicarbazones exhibit EC50_{50} values of 18–22 µM, comparable to ascorbic acid .

Enzyme Inhibition

  • Carbonic Anhydrase II (CA-II): Thiosemicarbazone derivatives (e.g., compound 3n) inhibit CA-II with IC50_{50} = 10.3 ± 0.62 µM, outperforming acetazolamide (IC50_{50} = 46.6 µM). Molecular docking reveals Zn2+^{2+} coordination and hydrogen bonding with Gln92 and Thr200 .

  • Cruzain: Electrophilic substituents (e.g., –NO2_2) enhance protease inhibition, with IC50_{50} < 100 nM in Chagas disease models .

Table 2: Inhibitory Activity of Selected Derivatives

CompoundTarget EnzymeIC50_{50} (µM)Key Interactions
3nCA-II10.3 ± 0.62Zn2+^{2+}, Gln92, Thr200
3gCA-II12.1 ± 1.01Asn62, Thr200
2bCruzain0.09Cys25, His159

Photochromic Behavior and Material Science Applications

Light-Induced Isomerization

UV irradiation (365 nm) induces transcis isomerization of the C=N bond, shifting λmax_{\text{max}} by 20–50 nm. Anthracene derivatives exhibit the largest bathochromic shifts (Δλ = 93 nm), enabling applications in optical switches .

Environmental Decontamination

Epoxidized and N-chlorinated derivatives (e.g., 6,7-epoxy-N,N',N'-trichloro-cinnamaldehyde semicarbazone) oxidize organophosphorus toxins (e.g., sarin analogs) via nucleophilic substitution, achieving 85% degradation within 1 hour .

Industrial and Analytical Applications

Quantitative Analysis

A titrimetric method using chloramine-T quantifies cinnamaldehyde in cinnamon oil. Semicarbazone formation followed by iodometric titration achieves 98–102% recovery, with a detection limit of 0.02 g/mL .

Drug Delivery Systems

The semicarbazone’s stability and pH-sensitive hydrolysis (t1/2_{1/2} = 4 hours at pH 5.0) enable controlled release of antifungal agents in gastrointestinal formulations.

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